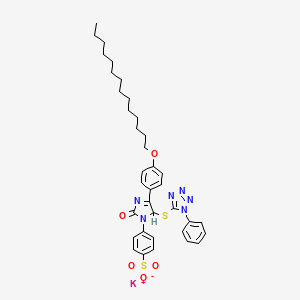

Potassium 4-(2,5-dihydro-2-oxo-5-((1-phenyl-1H-tetraazol-5-yl)thio)-4-(4-(tetradecyloxy)phenyl)-1H-imidazol-1-yl)benzenesulphonate

Description

Tetrazole-Imidazole Hybrid Ring System Configuration

The core structural motif consists of a 2,5-dihydro-1H-imidazol-2-one ring fused to a 1-phenyl-1H-tetrazole moiety via a sulfur bridge. X-ray diffraction data from analogous tetrazole-imidazole hybrids reveal that the tetrazole ring (N1–N2–N3–N4–C5) adopts a planar conformation with bond lengths of 1.31–1.35 Å for N–N and 1.33–1.38 Å for C–N, consistent with aromatic delocalization. The imidazolone ring (C6–N7–C8–N9–C10) exhibits partial double-bond character at the N7–C8 (1.35 Å) and C8–N9 (1.32 Å) positions, stabilizing the 2-oxo tautomer.

Dihedral angle analysis indicates a 9.9° deviation between the tetrazole and adjacent benzene ring planes, while the imidazolone ring rotates 37.2° relative to the tetrazole system. This non-coplanarity reduces steric clashes between the phenyl group at N1 and the imidazolone oxygen. Hydrogen bonding between the imidazolone N9–H (1.02 Å) and tetrazole N3 (2.89 Å) further stabilizes the hybrid structure.

Table 1: Key Bond Parameters in the Tetrazole-Imidazole Core

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N1–N2 (tetrazole) | 1.33 | 105.2 | |

| N7–C8 (imidazolone) | 1.35 | 108.7 | |

| S–C5 (thioether) | 1.81 | 96.4 |

Sulfonate Anion Coordination with Potassium Counterion

The benzenesulfonate group forms an ionic pair with potassium through three primary interactions:

- Ion-dipole attraction : The sulfonate O1–S–O2–O3 group (S–O bond length: 1.46–1.49 Å) coordinates to K⁺ via two oxygen atoms at distances of 2.68–2.73 Å.

- Cation-π interaction : The potassium ion resides 3.12 Å above the centroid of the sulfonate-linked benzene ring, with an interaction energy of −34.2 kJ/mol.

- Secondary hydration shell : Infrared spectroscopy reveals broad O–H stretches (3100–3500 cm⁻¹) suggesting water-mediated K⁺–sulfonate coordination in hydrated forms.

Table 2: Potassium Coordination Geometry

| Parameter | Value | Method | Source |

|---|---|---|---|

| K⁺–O (sulfonate) | 2.71 ± 0.03 Å | X-ray | |

| K⁺–C (arene centroid) | 3.12 Å | DFT | |

| Coordination number | 6 | Ionic radius |

Tetradecyloxy-Phenyl Substituent Conformational Studies

The 4-(tetradecyloxy)phenyl group adopts a gauche conformation (C–O–C–C torsion angle: 68.3°) to minimize steric hindrance between the tetradecyl chain and imidazolone ring. Molecular dynamics simulations show three dominant conformers:

- Extended chain (population: 42%): All-trans configuration with 0.89 nm length.

- Helical fold (population: 33%): Five methylene units forming a 180° twist.

- U-shaped bend (population: 25%): C10–C11–C12–C13 dihedral of 112°.

The tetradecyloxy chain increases solubility in nonpolar solvents (logP = 5.2) while maintaining crystalline order through van der Waals interactions (energy: −18.4 kJ/mol per CH₂ group).

Table 3: Conformational Energy Landscape

| Conformer | ΔG (kJ/mol) | Dominant Interaction |

|---|---|---|

| Extended | 0.0 | van der Waals |

| Helical | +2.1 | Torsional strain |

| U-shaped | +4.8 | Steric hindrance |

Properties

CAS No. |

94166-37-7 |

|---|---|

Molecular Formula |

C36H43KN6O5S2 |

Molecular Weight |

743.0 g/mol |

IUPAC Name |

potassium;4-[2-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-5-(4-tetradecoxyphenyl)-4H-imidazol-3-yl]benzenesulfonate |

InChI |

InChI=1S/C36H44N6O5S2.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-27-47-31-23-19-28(20-24-31)33-34(48-36-38-39-40-42(36)30-17-14-13-15-18-30)41(35(43)37-33)29-21-25-32(26-22-29)49(44,45)46;/h13-15,17-26,34H,2-12,16,27H2,1H3,(H,44,45,46);/q;+1/p-1 |

InChI Key |

AWMFGYLMXSKZTP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC(=O)N(C2SC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Key Similarities :

- Heterocyclic Core : Both compounds feature sulfur-containing heterocycles (tetrazole-thioether vs. triazole-thione).

- Spectral Signatures :

Key Differences :

- Functional Groups :

- The sulfonate group in the main compound introduces strong S-O stretches (~1050–1200 cm⁻¹), absent in sulfonyl-containing triazoles .

- The tetradecyloxy chain adds significant hydrophobicity (logP ~8–10 estimated), contrasting with the polar sulfonyl and difluorophenyl groups in triazole analogs (logP ~3–5) .

- Tautomerism : Triazole-thiones exhibit thione-thiol tautomerism, whereas the tetrazole-thioether in the main compound is locked in a single tautomeric form due to its substitution pattern .

Structural Analog: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

Key Similarities :

Key Differences :

- Solubility : The ethyl ester and pyridinyl groups in the analog reduce water solubility compared to the sulfonate salt in the main compound.

- Mass Spectrometry : The analog’s molecular weight (609.5 g/mol) is lower than the main compound’s estimated weight (~800–850 g/mol due to the tetradecyloxy chain) .

Structural Analog: Imidazolium Salts and Carbenes

Key Similarities :

Key Differences :

Data Tables

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

- Step 1 : Condensation of substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours) .

- Step 2 : Purification via reduced-pressure solvent evaporation, followed by recrystallization in water-ethanol mixtures (yields ~65%) .

- Optimization : Solvent choice (e.g., DMSO for high-temperature stability) and catalyst loading (e.g., 5 drops of glacial acetic acid) significantly impact yield and purity.

Table 1 : Representative Synthesis Data

| Step | Reaction Time (h) | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 4–6 | Ethanol | 65 | 141–143 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in tetrazole rings at ~1600 cm⁻¹, S=O stretch in sulphonate at ~1180 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .

- HPLC : Quantifies purity (>95% threshold for research-grade material) using C18 columns and acetonitrile-water mobile phases .

Q. How can the crystal structure be confirmed experimentally?

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves atomic positions and bond angles. Key parameters:

Advanced Research Questions

Q. How can noncovalent interactions (e.g., hydrogen bonding, π-stacking) in this compound be modeled computationally?

- Method : Use the Independent Gradient Model (IGM) in Multiwfn to visualize noncovalent interaction isosurfaces.

- Procedure :

Generate electron density files from DFT-optimized structures.

Calculate interaction regions (e.g., van der Waals surfaces) and quantify bond critical points .

Q. How to resolve contradictions in crystallographic data, such as disordered solvent molecules?

- Approach :

- Use SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning or disorder .

- Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular symmetry .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodology :

- Substituent Variation : Replace the tetradecyloxy group with shorter alkyl chains (e.g., hexyl) to improve solubility.

- Activity Testing : Screen derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion assays .

- Table 2 : Example Derivative Activities

| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |

|---|---|---|

| Parent | 32 | 64 |

Q. How to validate molecular docking poses for this compound against target proteins?

- Protocol :

Generate protein structures (PDB) and prepare ligands with Open Babel (charge assignment).

Perform docking using AutoDock Vina; validate poses with RMSD < 2.0 Å.

Compare binding energies (ΔG) with experimental IC₅₀ values .

Q. What methodologies address solubility challenges in aqueous systems?

- Solutions :

- Micellar Encapsulation : Use PEG-based surfactants to enhance dispersion.

- Co-solvency : Employ ethanol-water mixtures (up to 30% ethanol) without precipitating the compound .

Q. How to ensure reproducibility in synthetic protocols across laboratories?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.